molecular formula C22H22N2O5 B12411397 Nlrp3-IN-4

Nlrp3-IN-4

Cat. No.: B12411397
M. Wt: 394.4 g/mol
InChI Key: RGZUNRLNIINAOD-NMHALSJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nlrp3-IN-4 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Nlrp3-IN-4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nlrp3-IN-4 is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. It has shown promising results in preclinical studies, demonstrating efficacy in reducing inflammation and disease symptoms in various animal models .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H22N2O5/c1-28-19-13-17(20(11-12-24(26)27)21(14-19)29-2)6-3-15-4-9-18(10-5-15)23-22(25)16-7-8-16/h3-6,9-14,16H,7-8H2,1-2H3,(H,23,25)/b6-3+,12-11+

InChI Key

RGZUNRLNIINAOD-NMHALSJOSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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